ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Overview
Description
ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a series of reactions starting from simple aromatic compounds.
Introduction of Chlorine and Fluorine: Chlorine and fluorine atoms are introduced into the benzothiophene ring using halogenation reactions.
Formation of the Thiazole Ring: The thiazole ring is formed by reacting the benzothiophene derivative with thioamide under specific conditions.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate to form the target compound.
Chemical Reactions Analysis
ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in various biological assays to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the synthesis of other biologically active molecules and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
ETHYL 2-(2-{[(3-CHLORO-4-FLUORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole ring.
The unique combination of the benzothiophene and thiazole rings, along with the specific halogen substitutions, makes this compound distinct in its chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O3S2/c1-2-23-11(21)6-8-7-24-16(19-8)20-15(22)14-13(17)12-9(18)4-3-5-10(12)25-14/h3-5,7H,2,6H2,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOKWJIWYPMRNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.